molecular formula Dy2O3 B7823078 Dysprosium oxide CAS No. 37247-99-7

Dysprosium oxide

Cat. No.: B7823078
CAS No.: 37247-99-7
M. Wt: 373.00 g/mol
InChI Key: GEZAXHSNIQTPMM-UHFFFAOYSA-N
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Description

Dysprosium oxide (Dy₂O₃) is a rare earth oxide characterized by its cubic crystal structure below 1870°C and monoclinic/hexagonal phases at higher temperatures . Discovered in 1886 by Paul Émile Lecoq de Boisbaudran, dysprosium derives its name from the Greek dysprositos ("hard to get") due to its historical scarcity . It is a white, hygroscopic powder with high thermal stability and insolubility in water .

Dy₂O₃ exhibits exceptional paramagnetism, making it critical for magneto-optical devices, neutron absorption in nuclear reactors, and high-performance magnets . Recent advancements highlight its role in nanotechnology (e.g., biosensors, thin films) and energy applications (e.g., water-splitting catalysts) . Its dielectric properties also enhance barium titanate ceramics, enabling high-voltage capacitors .

Properties

IUPAC Name

dysprosium(3+);oxygen(2-)
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InChI

InChI=1S/2Dy.3O/q2*+3;3*-2
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InChI Key

GEZAXHSNIQTPMM-UHFFFAOYSA-N
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Canonical SMILES

[O-2].[O-2].[O-2].[Dy+3].[Dy+3]
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Molecular Formula

Dy2O3
Record name dysprosium(III) oxide
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Record name Dysprosium oxide
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DSSTOX Substance ID

DTXSID20276467
Record name Dysprosium oxide (Dy2O3)
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Molecular Weight

373.00 g/mol
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Physical Description

Dry Powder, Slightly hygroscopic white powder; [Hawley]
Record name Dysprosium oxide (Dy2O3)
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CAS No.

1308-87-8, 37247-99-7
Record name Dysprosium oxide
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Record name Dysprosium oxide (Dy2O3)
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Preparation Methods

Acid Digestion and Filtration

Mixed rare-earth oxides (REO) are dissolved in hydrochloric acid (27–30% concentration) at 60–80°C for 10–12 hours, followed by filtration to remove insoluble residues. The optimal REO:HCl:H₂O ratio is 1:3:1.5 by weight.

Solvent Extraction

The filtrate undergoes dual-stage extraction:

  • Primary Extraction : P507 (di-2-ethylhexyl phosphoric acid) diluted in kerosene (1:1 v/v) separates dysprosium from light rare earths at pH 4. The organic-to-aqueous phase ratio is maintained at 7:1.

  • Secondary Purification : A 1:10 v/v ratio of dysprosium-rich solution to P507/kerosene mixture enhances purity to 99.9%, with 15% HCl used for stripping.

Oxalic Acid Precipitation

Adding 18% oxalic acid solution (1:1.5 w/w) to the purified DyCl₃ solution at 70°C yields dysprosium oxalate (Dy₂(C₂O₄)₃). Stirring at 150 rpm for 2 hours ensures complete precipitation.

Calcination

Dysprosium oxalate is calcined at 800–1000°C for 12–15 hours, producing Dy₂O₃ with 99.99% purity. Higher temperatures (>900°C) favor monoclinic phase formation, critical for magnetostrictive applications.

Table 1: Key Parameters in Hydrometallurgical Dy₂O₃ Production

ParameterOptimal RangeEffect on Purity
Extraction pH3.5–4.0Minimizes co-extraction
P507:Kerosene Ratio1:1Enhances Dy selectivity
Calcination Temperature800–1000°CControls crystal phase
Oxalic Acid Concentration15–20%Maximizes precipitation

Thermal Decomposition of Dysprosium Salts

Thermolysis remains a straightforward method for Dy₂O₃ synthesis, particularly for research-scale production. Dysprosium nitrate hexahydrate (Dy(NO₃)₃·6H₂O) and dysprosium oxalate (Dy₂(C₂O₄)₃) are common precursors:

  • Nitrate Decomposition :
    Dy(NO₃)₃\cdotp6H₂O600800°CDy₂O₃+NOx+H₂O\text{Dy(NO₃)₃·6H₂O} \xrightarrow{600-800°C} \text{Dy₂O₃} + \text{NO}_x + \text{H₂O}
    This exothermic process yields 92–95% pure Dy₂O₃ but requires careful temperature control to prevent particle agglomeration.

  • Oxalate Calcination :
    Dy₂(C₂O₄)₃700900°CDy₂O₃+3CO+3CO2\text{Dy₂(C₂O₄)₃} \xrightarrow{700-900°C} \text{Dy₂O₃} + 3\text{CO} + 3\text{CO}_2
    Slow heating rates (2–5°C/min) below 500°C mitigate CO/CO₂-induced porosity, resulting in 97% purity with 50–100 nm particles.

Emerging Techniques and Hybrid Approaches

Recent innovations focus on nanostructured Dy₂O₃ for optoelectronic applications:

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes, producing 20–30 nm particles at 300°C.

  • Electrodeposition : Aqueous dysprosium sulfate solutions (0.2 M) yield thin films (200–500 nm thickness) at 1.2 V vs. Ag/AgCl, though purity remains limited to 89–93%.

Comparative Analysis of Preparation Methods

Table 2: Method-Specific Advantages and Limitations

MethodPurity (%)Particle SizeEnergy Use (kWh/kg)Scalability
Hydrothermal98.510–50 nm120Moderate
Hydrometallurgical99.991–5 μm85High
Nitrate Decomposition95100–500 nm70Low
Oxalate Calcination9750–100 nm65Medium

Chemical Reactions Analysis

Formation and Stability

Dysprosium oxide forms when dysprosium metal reacts with oxygen:
4Dy(s)+3O2(g)2Dy2O3(s)4 \, \text{Dy} (s) + 3 \, \text{O}_2 (g) \rightarrow 2 \, \text{Dy}_2\text{O}_3 (s)
This reaction occurs rapidly during combustion in air . Dy₂O₃ is more magnetic than iron oxide (Fe₃O₄) and retains stability up to 1870°C, above which it transitions from cubic to monoclinic/hexagonal structures .

Hydrolysis

Dy₂O₃ reacts with water to form dysprosium hydroxide, though this process is slow in cold water and accelerates under heat:
Dy2O3(s)+3H2O(l)2Dy(OH)3(aq)\text{Dy}_2\text{O}_3 (s) + 3 \, \text{H}_2\text{O} (l) \rightarrow 2 \, \text{Dy(OH)}_3 (aq)
The hydroxide decomposes further at elevated temperatures to DyO(OH) and ultimately back to Dy₂O₃ .

Acid Dissolution

Dy₂O₃ dissolves readily in dilute sulfuric acid, producing paramagnetic dysprosium(III) sulfate and hydrogen gas:
Dy2O3(s)+3H2SO4(aq)2Dy3+(aq)+3SO42(aq)+3H2O(l)\text{Dy}_2\text{O}_3 (s) + 3 \, \text{H}_2\text{SO}_4 (aq) \rightarrow 2 \, \text{Dy}^{3+} (aq) + 3 \, \text{SO}_4^{2-} (aq) + 3 \, \text{H}_2\text{O} (l)
The resulting yellow solution contains the nona-aqua complex [Dy(OH2)9]3+[ \text{Dy(OH}_2)_9 ]^{3+} .

Halogenation Reactions

Dy₂O₃ reacts with halogens at high temperatures (>200°C) to form dysprosium(III) halides:

Halogen Reaction Product Color
FluorineDy2O3+3F22DyF3+32O2\text{Dy}_2\text{O}_3 + 3 \, \text{F}_2 \rightarrow 2 \, \text{DyF}_3 + \frac{3}{2} \, \text{O}_2DyF₃Green
ChlorineDy2O3+3Cl22DyCl3+32O2\text{Dy}_2\text{O}_3 + 3 \, \text{Cl}_2 \rightarrow 2 \, \text{DyCl}_3 + \frac{3}{2} \, \text{O}_2DyCl₃White
BromineDy2O3+3Br22DyBr3+32O2\text{Dy}_2\text{O}_3 + 3 \, \text{Br}_2 \rightarrow 2 \, \text{DyBr}_3 + \frac{3}{2} \, \text{O}_2DyBr₃White
IodineDy2O3+3I22DyI3+32O2\text{Dy}_2\text{O}_3 + 3 \, \text{I}_2 \rightarrow 2 \, \text{DyI}_3 + \frac{3}{2} \, \text{O}_2DyI₃Green

Atmospheric Interactions

Dy₂O₃ is slightly hygroscopic, absorbing atmospheric H₂O and CO₂ to form hydrated carbonates:
Dy2O3+3CO2+4H2ODy2(CO3)34H2O\text{Dy}_2\text{O}_3 + 3 \, \text{CO}_2 + 4 \, \text{H}_2\text{O} \rightarrow \text{Dy}_2(\text{CO}_3)_3 \cdot 4\text{H}_2\text{O}
This amorphous carbonate precursor consists of hydrated nanoparticles (10–20 nm) stable under dry conditions .

Comparative Reaction Thermodynamics

Reaction Enthalpy (eV) Key Observation
Dy+ODyO++e\text{Dy} + \text{O} \rightarrow \text{DyO}^+ + e^-+0.33 ± 0.02 Endothermic chemi-ionization
DyO++CODyC++O2\text{DyO}^+ + \text{CO} \rightarrow \text{DyC}^+ + \text{O}_2Endothermic Dominated by kinetic barriers

Scientific Research Applications

Electronic Applications

Magneto-Optical Recording:
Dysprosium oxide is utilized in magneto-optical (MO) recording materials, which are essential for data storage technologies. Its paramagnetic properties enhance the efficiency of writing and reading data using lasers, making it a critical component in optical disks and other storage media .

Neutron Absorbers:
In nuclear applications, this compound serves as a neutron absorber in control rods for nuclear reactors. Its ability to capture neutrons effectively helps regulate nuclear fission processes, contributing to reactor safety .

Optical Devices:
this compound is employed as a dopant in various optical devices, enhancing their performance. Its unique optical properties allow it to be used in lasers and phosphors, particularly in solid-state lighting and display technologies .

Catalytic Applications

Catalysts and Supports:
this compound plays a significant role in catalytic systems, often used as a catalyst or support for metal-containing catalysts. Its addition can improve catalytic activity and stability in reactions such as oxidation and hydrogenation processes .

Ceramic Reinforcement:
In high-temperature applications, this compound is added to ceramic materials to enhance their mechanical properties. This reinforcement is crucial for applications in aerospace and automotive industries where materials must withstand extreme conditions .

Biomedical Applications

Nanoparticles in Cancer Research:
Recent studies have explored the use of this compound nanoparticles in biomedical applications, particularly in cancer treatment. Their fluorescent properties make them suitable for imaging and drug delivery systems, offering potential advancements in targeted therapies .

Toxicity Studies:
Research has also focused on the toxicity of dysprosium ions (Dy3+^{3+}), indicating that while they can be beneficial in certain concentrations, excessive exposure may pose risks to biological systems. Understanding these effects is crucial for developing safe biomedical applications .

Environmental Applications

Water Purification:
this compound has been studied for its ability to adsorb heavy metals from wastewater. Activated carbons modified with dysprosium can effectively remove dysprosium ions from aqueous solutions, aiding in environmental remediation efforts .

Fecal Marker Studies:
In nutritional studies, dysprosium has been investigated as a nonabsorbable marker for tracking mineral absorption in humans. This application can help researchers better understand nutrient dynamics within the gastrointestinal tract .

Research Case Studies

Application AreaStudy FocusFindings
Magneto-Optical RecordingUse of Dy2_2O3_3 in data storageEnhanced data retrieval efficiency due to paramagnetic properties .
Nuclear SafetyRole of Dy2_2O3_3 in control rodsEffective neutron absorption improving reactor safety measures .
Biomedical ResearchNanoparticle application in cancer therapyPotential for targeted drug delivery systems using Dy2_2O3_3 nanoparticles .
Environmental ScienceWater purification using activated carbonsHigh adsorption capacity for heavy metal ions from aqueous solutions .
Nutritional StudiesDysprosium as a fecal markerValidated as a reliable marker for studying mineral absorption kinetics in humans .

Mechanism of Action

Comparison with Similar Compounds

Key Differences :

  • Thermal Behavior : Dy₂O₃-CeO₂ composites exhibit decreasing thermal diffusivity with temperature, unlike pure Dy₂O₃ or CeO₂ .
  • Chemical Stability : Dy₂O₃ resists carbonate formation under CO₂ exposure, whereas CaO forms CaCO₃ during carbonation .

This compound vs. Holmium Oxide (Ho₂O₃)

Property Dy₂O₃ Ho₂O₃
Paramagnetism Extremely high Extremely high
Oxidation State +3 +3
Applications Magneto-optical recording MRI contrast agents

Key Similarities :

  • Both exhibit unparalleled paramagnetism due to unpaired 4f electrons .
  • Used in high-performance magnetic alloys and imaging technologies .

This compound vs. Other Rare Earth Oxides (Eu₂O₃, Sm₂O₃, Gd₂O₃)

Property Dy₂O₃ Eu₂O₃ Sm₂O₃ Gd₂O₃
Sintering Stability High Moderate Moderate Low
Grain Size Small Larger Larger Variable
Thermal Expansion ~Alumina Higher Higher Higher
Neutron Absorption High Moderate High Moderate

Key Insights :

  • Dy₂O₃ outperforms Eu₂O₃, Sm₂O₃, and Gd₂O₃ in sintering stability, retaining small grain sizes and resisting phase transformations .
  • Dy₂O₃ and Sm₂O₃ are preferred for nuclear control rods due to superior neutron absorption .

This compound vs. Calcium Oxide (CaO)

Property Dy₂O₃ CaO
Reactivity with CO₂ No carbonate formation Forms CaCO₃
Thermal Stability Stable up to 1870°C Decomposes at 580°C
Applications Magnets, neutron absorbers CO₂ sorption, cement

Key Differences :

  • Dy₂O₃ remains inert in CO₂-rich environments, whereas CaO cyclically carbonates and decomposes .
  • Dy₂O₃’s high melting point makes it suitable for extreme-temperature applications compared to CaO .

Biological Activity

Dysprosium oxide (Dy2_2O3_3) is a rare earth oxide that has garnered interest in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and mechanisms of action based on recent research findings.

Toxicological Profile

Toxicity Assessment
this compound is generally considered to have low toxicity, especially in its insoluble form. Studies indicate that soluble dysprosium salts, such as dysprosium chloride, exhibit mild toxicity when ingested, while insoluble forms like Dy2_2O3_3 are largely non-toxic . Acute toxicity studies in animals suggest that rats can tolerate doses of up to 1,000 mg/kg without severe adverse effects .

Case Study: Effects on Escherichia coli
A significant study examined the effects of this compound nanoparticles on Escherichia coli. The research found that exposure to uncoated Dy2_2O3_3 at concentrations as low as 2.0 mg/L resulted in a substantial decrease in metabolic activity, with remaining respiration percentages dropping to 43% after just two hours of exposure . This indicates that while Dy2_2O3_3 is not acutely toxic, it can affect microbial metabolic processes.

Therapeutic Applications

Antiamoebic Activity
Recent research has highlighted the potential of dysprosium-based nanoparticles as antiamoebic agents. A study focused on the use of Dy-based nanoparticles loaded onto contact lenses to combat Acanthamoeba infections, which can lead to severe keratitis. The nanoparticles demonstrated effective antiamoebic activity with IC50_{50} values ranging from 4.5 to 22.5 µg/mL, indicating their potential as therapeutic agents against eye infections .

Cellular Interactions
The interaction of this compound with biological systems appears to involve several mechanisms. For instance, the study on E. coli suggested that dysprosium ions (Dy3+^{3+}) are primarily responsible for the observed toxicity, affecting both metabolic processes and cell membrane integrity . Additionally, the antiamoebic activity was linked to necrosis rather than apoptosis, suggesting a direct cytotoxic effect on the pathogen .

Autophagy Induction
Research has also indicated that rare earth oxides, including dysprosium compounds, can induce autophagy in certain cell types. This effect was found to be size-dependent and related to the physical properties of the nanoparticles used . Understanding these mechanisms could pave the way for developing new therapeutic strategies utilizing this compound.

Summary of Research Findings

Study Focus Findings
Toxicity on E. coli Significant metabolic disruption at 2 mg/L concentration; Dy3+^{3+} ions are key toxic agents .
Antiamoebic Activity Effective against Acanthamoeba with IC50_{50} values ranging from 4.5 to 22.5 µg/mL .
Autophagy Induction Rare earth oxides induce autophagy; effects are size-dependent .

Q & A

Basic: What are the standard methods for synthesizing high-purity Dy₂O₃ nanoparticles, and how do process parameters influence particle size and morphology?

Methodological Answer:
Dy₂O₃ nanoparticles are synthesized via:

  • Solid-state reaction : Mixing stoichiometric amounts of Dy₂O₃ precursors (e.g., Dy(NO₃)₃) with flux agents (e.g., H₃BO₃) and calcining at 1,200–1,400°C . Particle size is controlled by calcination duration and precursor grinding fineness.
  • Hydrothermal synthesis : Using aqueous solutions of dysprosium salts under high pressure (e.g., 150–200°C) to achieve uniform crystallinity. Adjusting pH and reaction time modulates particle size .
  • Sol-gel method : Hydrolysis of dysprosium alkoxides followed by gelation and calcination. Precursor concentration and annealing temperature (500–800°C) dictate porosity and surface area .
    Key characterization: XRD for phase purity, TEM for size distribution (aim for <100 nm), and BET for surface area.

Basic: What characterization techniques are critical for analyzing Dy₂O₃-based composites, and how should data be cross-validated?

Methodological Answer:

  • Structural analysis : XRD to confirm cubic crystal structure (ICDD 00-022-0612) and detect impurities (e.g., DyO₂ phases) .
  • Morphological profiling : SEM/TEM to assess filler dispersion in polymer matrices (e.g., UHMWPE composites) and interface bonding .
  • Thermal stability : TGA/DSC to measure decomposition onset temperatures (e.g., >300°C for Dy₂O₃-UHMWPE composites) and oxidation resistance .
  • Elemental quantification : ICP-OES or atomic emission spectrometry to verify Dy₂O₃ content (e.g., >99% purity) .
    Cross-validation: Combine XRD with Raman spectroscopy to resolve phase ambiguities; correlate SEM images with EDS mapping for elemental distribution .

Advanced: How can Dy₂O₃ doping modify the electronic properties of host materials (e.g., CdO for plasmonics), and what experimental protocols ensure reproducibility?

Methodological Answer:

  • Doping methodology : Introduce Dy³⁺ ions into CdO via magnetron sputtering or pulsed laser deposition. Maintain Dy concentrations <5 at.% to avoid lattice distortion .
  • Property modulation : Measure electron mobility via Hall effect analysis. Dy doping in CdO increases carrier density (up to 10²¹ cm⁻³) while maintaining high mobility (>100 cm²/V·s), critical for mid-IR plasmonics .
  • Stability testing : Expose doped films to cyclic thermal (25–500°C) and environmental (humid/oxidizing) stresses. Use spectroscopic ellipsometry to track optical property degradation .

Advanced: How should researchers resolve contradictions in thermal stabilization data when Dy₂O₃ is used with other oxides (e.g., WO₃) in composites?

Methodological Answer:

  • Controlled experiments : Prepare Dy₂O₃-WO₃-UHMWPE composites with incremental filler ratios (e.g., 10–40 wt.%). Use TGA to isolate oxidation onset temperatures and DSC to study phase transitions .
  • Mechanistic analysis : Perform XPS to examine interfacial oxidation states. WO₃ may catalyze free radical formation, counteracting Dy₂O₃’s stabilization effects .
  • Statistical modeling : Apply ANOVA to differentiate filler interaction effects (p < 0.05). Replicate experiments across multiple synthesis batches to confirm trends .

Advanced: What strategies optimize Dy₂O₃’s luminescence efficiency when co-doped with Eu³⁺ or Sm³⁺ in phosphors?

Methodological Answer:

  • Co-doping synthesis : Use solid-state reactions with Dy₂O₃:Eu₂O₃:Sm₂O₃ precursors (1–10 mol% dopants). Incorporate flux agents (e.g., H₃BO₃) to enhance crystallinity .
  • Efficiency optimization : Tune calcination temperature (1,300–1,500°C) to reduce lattice defects. Measure photoluminescence (PL) intensity at 575 nm (Dy³⁺) and 612 nm (Eu³⁺) .
  • Quenching analysis : Plot PL intensity vs. dopant concentration to identify optimal ratios (e.g., 5% Dy³⁺ + 2% Eu³⁺ in SrAl₄O₇ matrices) .

Basic: What safety protocols are essential for handling Dy₂O₃ in laboratory settings?

Methodological Answer:

  • PPE requirements : Wear NIOSH-approved N95 respirators, nitrile gloves, and safety goggles to prevent inhalation/contact .
  • Ventilation : Use fume hoods during powder processing. Store Dy₂O₃ in airtight containers with desiccants to avoid moisture-induced clumping .
  • Emergency procedures : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution and seek medical evaluation .

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